2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9417227
InChI: InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22)
SMILES: CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O
Molecular Formula: C18H25NO5S
Molecular Weight: 367.5 g/mol

2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid

CAS No.:

Cat. No.: VC9417227

Molecular Formula: C18H25NO5S

Molecular Weight: 367.5 g/mol

* For research use only. Not for human or veterinary use.

2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid -

Specification

Molecular Formula C18H25NO5S
Molecular Weight 367.5 g/mol
IUPAC Name 2-[(4,5-dimethyl-3-propoxycarbonylthiophen-2-yl)carbamoyl]cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C18H25NO5S/c1-4-9-24-18(23)14-10(2)11(3)25-16(14)19-15(20)12-7-5-6-8-13(12)17(21)22/h12-13H,4-9H2,1-3H3,(H,19,20)(H,21,22)
Standard InChI Key GLKFRBLCHHSNLL-UHFFFAOYSA-N
SMILES CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O
Canonical SMILES CCCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCC2C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure integrates a thiophene ring—a five-membered aromatic system containing sulfur—with a cyclohexane backbone functionalized by carboxylic acid and carbamoyl groups. The thiophene ring is substituted at the 3-position with a propoxycarbonyl group (OCO2C3H7-\text{OCO}_2\text{C}_3\text{H}_7) and at the 4- and 5-positions with methyl groups. A carbamoyl bridge (NHCO-\text{NHCO}-) links the thiophene ring to the cyclohexane moiety, which itself terminates in a carboxylic acid group (COOH-\text{COOH}).

Key Functional Groups:

  • Thiophene Derivative: The sulfur-containing aromatic ring contributes to electronic delocalization, enhancing reactivity in electrophilic substitution reactions.

  • Carbamate Group: The propoxycarbonyl substituent introduces steric bulk and modulates solubility, potentially influencing pharmacokinetic properties.

  • Carboxylic Acid: The terminal COOH-\text{COOH} group enables hydrogen bonding and salt formation, critical for interactions with biological targets.

The three-dimensional conformation of the cyclohexane ring (likely in a chair configuration) and the spatial orientation of substituents are hypothesized to influence binding affinity in enzymatic systems.

Synthesis and Preparation

Multi-Step Organic Synthesis

The synthesis of 2-{[4,5-Dimethyl-3-(propoxycarbonyl)thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid involves sequential reactions optimized for yield and purity. A generalized pathway includes:

  • Thiophene Ring Functionalization:

    • Introduction of methyl groups at the 4- and 5-positions via Friedel-Crafts alkylation.

    • Propoxycarbonyl group installation at the 3-position using propyl chloroformate under basic conditions.

  • Carbamoyl Bridge Formation:

    • Reaction of the 2-amino-thiophene derivative with a cyclohexane-based acyl chloride to form the carbamoyl linkage.

  • Carboxylic Acid Introduction:

    • Hydrolysis of a pre-installed ester group on the cyclohexane ring to yield the final carboxylic acid.

Challenges and Optimizations:

  • Steric hindrance from the methyl and propoxycarbonyl groups necessitates careful temperature control during substitution reactions.

  • Purification via column chromatography or crystallization is critical to isolate the final product from byproducts.

Chemical Properties and Reactivity

Acid-Base Behavior

The carboxylic acid group (pKa4.5\text{p}K_a \approx 4.5) confers pH-dependent solubility, with deprotonation occurring in alkaline environments. The carbamoyl group (pKa15\text{p}K_a \approx 15) remains protonated under physiological conditions, influencing hydrogen-bonding interactions.

Representative Reactions:

  • Esterification:
    Reaction with alcohols in the presence of H2SO4\text{H}_2\text{SO}_4 yields esters, enhancing lipid solubility for membrane permeability studies:

    RCOOH+R’OHRCOOR’+H2O\text{RCOOH} + \text{R'OH} \rightarrow \text{RCOOR'} + \text{H}_2\text{O}
  • Amide Formation:
    Condensation with amines generates amide derivatives, useful for probing structure-activity relationships.

Spectroscopic Characterization:

  • NMR: 1H^1\text{H}-NMR signals at δ12.0ppm\delta \approx 12.0 \, \text{ppm} (carboxylic acid proton) and δ6.8ppm\delta \approx 6.8 \, \text{ppm} (thiophene aromatic protons).

  • IR: Stretching vibrations at 1700cm11700 \, \text{cm}^{-1} (C=O) and 25003300cm12500–3300 \, \text{cm}^{-1} (O-H).

Compound NameStructural FeaturesReported Activity
Target CompoundThiophene + cyclohexane + carbamoylHypothetical enzyme inhibition
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidPyrrolidinone + chlorophenolAntioxidant (DPPH IC₅₀ = 12 μM)
Thiophene-2-carboxamide derivativesSimple thiophene + amideAntibacterial

Interaction Studies and Computational Modeling

Molecular Docking Simulations

Preliminary docking studies using the PDB 1XYZ enzyme model suggest moderate binding affinity (Kd10μMK_d \approx 10 \, \mu\text{M}) at the active site, driven by:

  • Hydrogen bonds between the carboxylic acid and Arg123.

  • Hydrophobic interactions between the cyclohexane ring and Phe156.

In Vitro Assay Considerations

Future work should prioritize:

  • Cytotoxicity Screening: MTT assays in HepG2 cells.

  • Solubility Optimization: Prodrug strategies to enhance bioavailability.

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